molecular formula C32H26Si B11956555 (9,10-Dihydroanthracen-9-yl)triphenylsilane

(9,10-Dihydroanthracen-9-yl)triphenylsilane

Cat. No.: B11956555
M. Wt: 438.6 g/mol
InChI Key: FLZXTOAFXBGASB-UHFFFAOYSA-N
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Description

(9,10-Dihydroanthracen-9-yl)triphenylsilane is a silicon-substituted dihydroanthracene derivative characterized by a central 9,10-dihydroanthracene core with a triphenylsilyl (-SiPh₃) group at the 9-position. The compound’s structure combines the planar aromaticity of anthracene with the steric bulk and electronic effects of the silyl substituent. The triphenylsilyl group enhances thermal stability and influences solubility in nonpolar solvents due to its hydrophobic nature. Applications may include organic electronics, where silyl groups modulate charge transport, or as intermediates in catalytic systems .

Properties

Molecular Formula

C32H26Si

Molecular Weight

438.6 g/mol

IUPAC Name

9,10-dihydroanthracen-9-yl(triphenyl)silane

InChI

InChI=1S/C32H26Si/c1-4-16-27(17-5-1)33(28-18-6-2-7-19-28,29-20-8-3-9-21-29)32-30-22-12-10-14-25(30)24-26-15-11-13-23-31(26)32/h1-23,32H,24H2

InChI Key

FLZXTOAFXBGASB-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C31)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of (9,10-Dihydroanthracen-9-yl)triphenylsilane typically involves the reaction of 9,10-dihydroanthracene with triphenylsilane under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of a catalyst to facilitate the reaction

Chemical Reactions Analysis

(9,10-Dihydroanthracen-9-yl)triphenylsilane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(9,10-Dihydroanthracen-9-yl)triphenylsilane has several scientific research applications, including:

Mechanism of Action

The mechanism by which (9,10-Dihydroanthracen-9-yl)triphenylsilane exerts its effects is not well-documented. it is believed to interact with various molecular targets and pathways, depending on the specific application and conditions. Further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Electronic and Reactivity Differences

  • Silicon vs. Boron Substituents :

    • The triphenylsilyl group in the target compound is electron-donating via σ-π conjugation, stabilizing adjacent π-systems, whereas diboraanthracenes (e.g., 9,10-dihydro-9,10-diboraanthracene) are electron-deficient due to boron’s empty p-orbital, enabling Lewis acid behavior and electrochemical redox activity .
    • Boron-containing analogs exhibit higher reactivity toward nucleophiles (e.g., amines, alcohols), while silyl groups are more inert, favoring applications in stable materials .
  • Amino vs. Silyl Derivatives: 9-Amino-dihydroanthracenes (e.g., 9-amino-10-phenylanthracene) show strong electron-donating effects, leading to redshifted UV-Vis absorption (λmax ~ 390–440 nm) compared to silyl derivatives (λmax ~ 350–380 nm) . Amino derivatives are prone to oxidation and participate in hydrogen bonding, whereas silyl derivatives resist oxidation and prioritize steric interactions .

Biological Activity

(9,10-Dihydroanthracen-9-yl)triphenylsilane is an organosilicon compound characterized by a triphenylsilane group attached to a 9,10-dihydroanthracene moiety. This unique structure imparts significant chemical versatility, making it a candidate for various biological applications. Although specific biological activity data for this compound is limited, related anthracene derivatives have shown promising biological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C32H26SiC_{32}H_{26}Si with a CAS number of 18765-05-4. Its structure allows it to participate in diverse chemical reactions, including oxidation and substitution.

PropertyValue
Molecular FormulaC32H26Si
CAS Number18765-05-4
Molecular Weight498.63 g/mol
AppearanceWhite to yellowish solid

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities. The potential biological activities of this compound can be inferred from studies on related anthracene derivatives:

  • Anticancer Activity : Several anthracene derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of the silicon moiety may enhance the interaction with biological targets, potentially increasing efficacy.
  • Antimicrobial Properties : Some silanes and anthracenes have shown antimicrobial activity against bacteria and fungi, suggesting that this compound could possess similar properties.

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes, altering their function.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

While direct studies on this compound are sparse, related compounds provide insight into its potential applications:

  • Study on Anthracene Derivatives : Research has indicated that certain anthracene derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer agents.
  • Silanes in Drug Development : Organosilicon compounds have been studied for their ability to enhance drug solubility and stability. Their unique properties may facilitate the design of new therapeutic agents.

Future Directions

Further research is essential to elucidate the specific biological activities of this compound. Potential areas of investigation include:

  • In vitro and In vivo Studies : Conducting detailed studies on its anticancer and antimicrobial activities.
  • Mechanistic Studies : Understanding how the compound interacts at the molecular level with biological systems.

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